N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Safety and Hazards
Future Directions
The future directions for the research and development of “N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Given their broad spectrum of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine carboxamide moiety. One common method involves the reaction of ethyl isothiocyanate with hydrazine hydrate to form the intermediate 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with pyridine-4-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial, antifungal, or antiviral agent.
Medicine: As a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: As a component in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide is unique due to the presence of both the thiadiazole and pyridine rings, which can confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s ability to interact with a wide range of molecular targets, potentially leading to novel applications and activities.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-2-16-10-14-13-9(17-10)12-8(15)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOYCYUFAJYARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.